1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine
Description
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6-9(15-7(2)12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKARYLIGDLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium ethoxide.
Introduction of the Carbonyl Group: The carbonyl group is introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetic anhydride.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is formed by cyclization of an appropriate amine precursor, such as 3-aminopyrrolidine, with the thiazole derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the binding affinity and specificity of the compound towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)morpholin-3-amine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine is unique due to the presence of both the thiazole and pyrrolidine rings, which confer specific chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and binding affinity towards molecular targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
